molecular formula C12H17NO2 B14791949 (R)-1-[4-(morpholin-4-yl)phenyl]ethanol

(R)-1-[4-(morpholin-4-yl)phenyl]ethanol

Cat. No.: B14791949
M. Wt: 207.27 g/mol
InChI Key: OVKCERPEMRDQKS-UHFFFAOYSA-N
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Description

®-1-(4-Morpholinophenyl)ethan-1-ol is a chiral compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Morpholinophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-phenylethanol and morpholine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired stereochemistry is maintained.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction, as well as solvents like ethanol or methanol to dissolve the reactants.

Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Morpholinophenyl)ethan-1-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification Techniques: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-1-(4-Morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkanes.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Morpholinophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways involved in cellular processes.

    Chiral Interactions: Exhibiting stereospecific interactions due to its chiral nature.

Comparison with Similar Compounds

    (S)-1-(4-Morpholinophenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity.

    1-(4-Morpholinophenyl)ethan-1-one: A related compound with a ketone group instead of a hydroxyl group.

    4-(2-Hydroxyethyl)morpholine: A compound with a similar morpholine ring but different substituents.

Uniqueness: ®-1-(4-Morpholinophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can lead to distinct interactions and properties compared to its enantiomer and other related compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(4-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H17NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3

InChI Key

OVKCERPEMRDQKS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)O

Origin of Product

United States

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